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Compound of Interest

Compound Name: Rufinamide-15N,d2

Cat. No.: B583773

An objective analysis of the bioequivalence and pharmacokinetic parameters of oral tablet and
suspension formulations of the antiepileptic drug rufinamide, supported by experimental data.

Rufinamide, a triazole derivative antiepileptic agent, is primarily indicated for the adjunctive
treatment of seizures associated with Lennox-Gastaut syndrome.[1] It is available in two
primary oral formulations: a film-coated tablet and an oral suspension.[1] This guide provides a
detailed comparison of the pharmacokinetic parameters of these formulations, drawing upon
data from key bioequivalence studies to inform researchers, scientists, and drug development
professionals.

Executive Summary of Pharmacokinetic Data

Clinical studies have demonstrated that the rufinamide oral suspension and tablet formulations
are bioequivalent, allowing for them to be used interchangeably at equal doses.[2][3] The rate
of absorption for rufinamide is relatively slow, with peak plasma concentrations achieved
between 4 and 6 hours under both fed and fasted conditions.[2] Notably, the presence of food
enhances the absorption of rufinamide for both formulations.[2] For the tablet form, a high-fat
meal has been shown to increase the maximum plasma concentration (Cmax) by 56% and the
total drug exposure (AUC) by 34%.[2] Similarly, for the oral suspension, a high-fat meal
increased Cmax and AUC by 36% and 31%, respectively.[2]

The following table summarizes the key pharmacokinetic parameters from a pivotal
bioequivalence study comparing the 400 mg tablet to a 40 mg/mL oral suspension under fed
conditions.
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Ratio

Pharmacokinetic 400 mg Tablet 40 mg/mL .
. (Suspension/Tablet

Parameter (Reference) Suspension (Test)

) [90% CI]

0.87 [0.83-0.91] - 0.91
Cmax (ng/mL) 4840.24 4204.29 - 4418.44

[0.88-0.95]
AUC (0-72h) 0.97 [0.95-1.00] - 0.98
(ng-h/mL) [0.95-1.00]

Data compiled from a randomized, open-label, crossover, single-dose study in healthy subjects
under fed conditions. The suspension was tested using three different homogenization speeds
(1800, 2100, and 3000 rpm), all of which met the bioequivalence criteria.[4]

Experimental Protocols

The data presented above was derived from a robust, single-center, randomized, open-label,
four-period, four-sequence crossover study designed to assess the relative bioavailability of the
rufinamide oral suspension compared to the marketed tablet.[4]

Study Population: The study enrolled 24 healthy subjects between the ages of 18 and 55.[4]

Dosing and Administration: In each of the four treatment periods, subjects received a single
400 mg dose of rufinamide. This was administered as either one 400 mg tablet or 10 mL of a
40 mg/mL oral suspension. The study was conducted under fed conditions, with the drug
administered after a high-fat breakfast.[2][4]

Pharmacokinetic Sampling: Serial blood samples were collected from each participant at
predose and at multiple time points up to 72 hours post-dose. Plasma concentrations of
rufinamide were then determined using a validated LC/MS/MS method.[2][4]

Bioequivalence Analysis: The primary pharmacokinetic parameters, Cmax and AUC from time
zero to 72 hours (AUCO0-72h), were analyzed. The formulations were considered bioequivalent
if the 90% confidence intervals for the ratio of the geometric least squares means of these
parameters fell within the standard regulatory range of 80% to 125%.[4]

Experimental Workflow Visualization
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The following diagram illustrates the workflow of the bioequivalence study described above.

Screening & Enrollment Dosing Regimen (Single 400mg Dose)

Healthy Volunteers (18-55 years) Reference: 400mg Tablet Test A: Suspension (1800 rpm) Test B: Suspension (2100 rpm) Test C: Suspension (3000 rpm)
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Caption: Workflow of the Rufinamide Bioequivalence Study.

Conclusion

The available pharmacokinetic data strongly supports the bioequivalence of rufinamide oral
suspension and tablet formulations.[4][5] This allows for flexibility in prescribing and
administration, particularly for patient populations who may have difficulty swallowing tablets.
The manufacturing process for the oral suspension, specifically the homogenization speed, has
been shown to have no significant impact on the pharmacokinetic profile of the drug.[4][5] Both
formulations exhibit increased absorption when administered with food, a factor that should be
considered in clinical practice.[2]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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